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molecular formula C8H6ClNO3S2 B8526040 4-Chloro-5-hydroxy-2-sulfamoylbenzo[b]thiophene

4-Chloro-5-hydroxy-2-sulfamoylbenzo[b]thiophene

Cat. No. B8526040
M. Wt: 263.7 g/mol
InChI Key: XSHKFYGDAYFRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668697

Procedure details

A stirred solution of 5-hydroxy-2-sulfamoylbenzo[b]thiophene (3.0 g, 0.013 mole) in CH3CN (60 ml) was treated with N,N-dimethylformamide dimethylacetal (1.75 ml, 0.013 mole). Within 5 minutes, the protected sulfonamide started to precipitate. After 10 minutes, this was redissolved by the addition of CH3CN (65 ml). N-Chlorosuccinimide, (1.91 g, 0.0143 mole) was added in one portion and the mixture was stirred at ambient temperature. After 2 days, another 175 mg of N-chlorosuccinimide was added and stirring was continued for another 3 days. The solvent was evaporated under reduced pressure and the residual solid was triturated with H2O (100 ml) and collected. This solid then was suspended in 6N HCl (70 ml) and heated on the steam bath for 61/2 hours. The resulting solid was extracted into ethyl acetate. Evaporation of the washed and dried extract under reduced pressure left 3.1 g (90%) of 4-chloro-5-hydroxy-2-sulfamoylbenzo[ b]thiophene, m.p. 198°-201° C. Recrystallization from H2O, decolorizing with charcoal, gave 2.6 g, m.p. 203°-205° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Three
Quantity
175 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[S:6][C:7]([S:9](=[O:12])(=[O:11])[NH2:10])=[CH:8][C:4]=2[CH:3]=1.COC(OC)N(C)C.[Cl:23]N1C(=O)CCC1=O>CC#N>[Cl:23][C:3]1[C:4]2[CH:8]=[C:7]([S:9](=[O:11])(=[O:12])[NH2:10])[S:6][C:5]=2[CH:13]=[CH:14][C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC2=C(SC(=C2)S(N)(=O)=O)C=C1
Name
Quantity
1.75 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
60 mL
Type
solvent
Smiles
CC#N
Step Two
Name
sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.91 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
Quantity
175 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
DISSOLUTION
Type
DISSOLUTION
Details
this was redissolved by the addition of CH3CN (65 ml)
WAIT
Type
WAIT
Details
After 2 days
Duration
2 d
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual solid was triturated with H2O (100 ml)
CUSTOM
Type
CUSTOM
Details
collected
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath for 61/2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resulting solid was extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
WAIT
Type
WAIT
Details
left 3.1 g (90%) of 4-chloro-5-hydroxy-2-sulfamoylbenzo[ b]thiophene, m.p. 198°-201° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from H2O
CUSTOM
Type
CUSTOM
Details
gave 2.6 g, m.p. 203°-205° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=C(C=CC=2SC(=CC21)S(N)(=O)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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